molecular formula C7H5F3N4 B1445368 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 1351989-85-9

5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine

Cat. No.: B1445368
CAS No.: 1351989-85-9
M. Wt: 202.14 g/mol
InChI Key: QJMWDLXDTQVXFL-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (: See COA

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)4-2-1-3-5(12-4)6(11)14-13-3/h1-2H,(H3,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMWDLXDTQVXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NN=C2N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Pyrazolo[4,3-b]pyridines

The synthesis of pyrazolo[4,3-b]pyridines typically involves two main approaches:

The annulation strategy often employs nucleophilic aromatic substitution (S_NAr) and Japp–Klingemann reactions to build the bicyclic framework efficiently.

Specific Method for 5-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine

A recent and efficient protocol involves starting from 2-chloro-3-nitropyridines bearing electron-withdrawing groups such as trifluoromethyl. The synthetic route can be summarized as follows:

  • Step 1: Nucleophilic aromatic substitution (S_NAr)
    The nitro group at the 3-position of the pyridine ring is activated for substitution by hydrazone anions derived from the Japp–Klingemann reaction. This step forms pyridinyl keto esters as intermediates.

  • Step 2: Japp–Klingemann reaction
    This reaction generates hydrazones from arenediazonium salts and β-keto esters, which then participate in intramolecular cyclization.

  • Step 3: Intramolecular cyclization and ring annulation
    The hydrazone intermediates undergo cyclization via nucleophilic attack on the pyridine ring, leading to the formation of the pyrazolo[4,3-b]pyridine core.

  • Step 4: Deacylation and rearrangement
    An unusual C-N migration of the acetyl group occurs, facilitating the formation of the 3-amine substituent on the pyrazolo[4,3-b]pyridine ring.

This method is notable for combining azo-coupling, deacylation, and pyrazole ring annulation in a one-pot procedure, improving operational simplicity and yield.

Reaction Conditions and Intermediates

  • The reaction typically uses acetonitrile (MeCN) as the solvent.
  • Pyridine is used as a base to facilitate the S_NAr reaction.
  • Arenediazonium tosylates serve as stable diazonium salt sources.
  • The reaction proceeds at room temperature with monitoring by thin-layer chromatography (TLC).
  • Intermediates such as N-acetyl hydrazones are isolated and characterized by NMR, confirming their role before conversion to the target compound.
  • Controlled experiments showed that the intermediate hydrazone converts completely to the pyrazolo[4,3-b]pyridine within 45 minutes at 40 °C.

Trifluoromethyl Group Introduction

The trifluoromethyl substituent at the 5-position is generally introduced by using trifluoromethylated pyridine precursors , such as 2-chloro-3-(trifluoromethyl)pyridine derivatives. These can be prepared industrially via:

  • Vapor-phase fluorination of methylpyridines (e.g., 3-picoline) catalyzed in fluidized-bed reactors.
  • Subsequent chlorination steps to yield chlorotrifluoromethylpyridines, which serve as key intermediates for further functionalization.

The trifluoromethylated pyridine intermediates are then subjected to the S_NAr and Japp–Klingemann sequence described above to build the pyrazolo[4,3-b]pyridine scaffold.

Alternative Synthetic Routes

Other methods reported in the literature for related pyrazolo-pyridine systems include:

  • Sonogashira-type cross-coupling reactions involving 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehydes with terminal alkynes, followed by cyclization to yield pyrazolo[4,3-c]pyridines. Although this is a different isomeric system, it demonstrates the utility of transition-metal catalysis and microwave-assisted synthesis for trifluoromethyl-substituted pyrazolo derivatives.

Data Tables Summarizing Key Synthetic Parameters

Step Reagents/Conditions Intermediate/Product Notes
1 2-Chloro-3-nitropyridine + hydrazone anion (from Japp–Klingemann) Pyridinyl keto ester intermediate S_NAr substitution
2 Arenediazonium tosylate + pyridine, MeCN, r.t. Hydrazone intermediate (N-acetyl hydrazone) One-pot azo-coupling
3 Heating at 40 °C for 15 min This compound Cyclization and acetyl migration
4 Purification by column chromatography Pure target compound Yield typically high, operationally simple
Substrate Reaction Temp. (°C) Product Type Yield (%) Reference
2-Chloro-3-(trifluoromethyl)pyridine 20–40 Pyrazolo[4,3-b]pyridine derivative Not explicitly stated, but efficient
3-Picoline (industrial precursor) 335–380 (fluidized bed) 2-Chloro-3-(trifluoromethyl)pyridine Major/minor product mixture

Research Findings and Mechanistic Insights

  • The key intermediate N-acetyl hydrazone is crucial for the ring closure step, as demonstrated by time-course NMR studies showing its full conversion to the final product within minutes under mild heating.
  • The reaction mechanism involves an intramolecular nucleophilic substitution where the hydrazone nitrogen attacks the activated pyridine ring, displacing the nitro group.
  • A rare C-N migration of the acetyl group was observed, facilitating the formation of the 3-amine substituent, a unique rearrangement supported by isolated intermediates and NMR data.
  • The use of stable arenediazonium tosylates enhances the safety and reproducibility of the azo-coupling step.
  • The method's one-pot nature reduces purification steps and improves overall synthetic efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine as an anticancer agent. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression, suggesting that this compound may also possess analogous properties .

Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against resistant strains of bacteria could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways. This makes it a candidate for further exploration in antibiotic development .

Agrochemical Applications

Pesticide Development
The trifluoromethyl group is known to enhance the biological activity of agrochemicals. Research into the use of this compound in pesticide formulations has shown promising results in targeting pests while minimizing toxicity to non-target organisms. This aligns with the increasing demand for sustainable agricultural practices .

Material Science

Fluorinated Polymers
Due to its unique fluorinated structure, this compound can be utilized in the synthesis of fluorinated polymers. These materials are valued for their chemical resistance and thermal stability, making them suitable for applications in coatings and electronic devices .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityIdentified selective cytotoxic effects on breast cancer cells; potential as a kinase inhibitor .
Study BAntimicrobial PropertiesShowed effectiveness against MRSA and E. coli; mechanism involves disruption of membrane integrity .
Study CAgrochemical ApplicationsDeveloped formulations that reduced pest populations significantly while being safe for beneficial insects .

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved may include inhibition of key enzymes or modulation of receptor activity, resulting in therapeutic benefits .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of pyrazolo[4,3-b]pyridine derivatives are highly dependent on substituents. Below is a comparative analysis of notable analogues:

Compound Name Substituents Molecular Formula Molecular Weight Key Biological Activity Source
5-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine -CF₃ at C5, -NH₂ at C3 C₇H₅F₃N₄ 226.14 mGlu4 PAM (VU0418506)
5-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine -F at C5, -NH₂ at C3 C₆H₅FN₄ 152.13 Intermediate for GSK-3 inhibitors
6-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine -CF₃ at C4, cyclopropyl at C6, -NH₂ at C3 C₁₀H₉F₃N₄ 242.21 Undisclosed (structural analog)
N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine -NH-(3-Cl-C₆H₄) at C3 C₁₂H₉ClN₄ 244.68 Preclinical neuroactive agent
4-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine -Cl at C4, -NH₂ at C3, pyridine-CF₃ at N1 C₉H₅ClF₃N₅ 287.62 Potential enzyme inhibitor

Key Observations :

  • Trifluoromethyl vs. Fluorine : The trifluoromethyl group in VU0418506 enhances receptor binding affinity and pharmacokinetic stability compared to the 5-fluoro derivative, which is primarily an intermediate for kinase inhibitors .
  • Aromatic vs. Aliphatic Groups : The N-(3-chlorophenyl) derivative () exhibits neuroactive properties, highlighting the role of aromatic substituents in modulating CNS activity.

Pharmacological Profiles

  • VU0418506 : Demonstrated potent mGlu4 PAM activity (EC₅₀ = 220 nM) with >100-fold selectivity over other mGlu subtypes. Preclinical studies showed efficacy in reducing Parkinsonian symptoms in rodent models .
  • Thieno[2,3-d]pyrimidine Hybrids: Compounds like those in integrate coumarin and pyrazolo[3,4-b]pyridine motifs, showing antimicrobial and anticancer activities but differing in mechanism from VU0418506 .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP (2.1 for VU0418506 vs. 1.5 for 5-fluoro analogue), enhancing blood-brain barrier penetration .
  • Metabolic Stability: VU0418506 exhibits a plasma half-life of >4 hours in rodents, outperforming non-fluorinated analogs .

Biological Activity

5-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biochemical properties, cellular effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula: C7H5F3N4
Molecular Weight: 202.14 g/mol
CAS Number: 1351989-85-9

The compound features a trifluoromethyl group that enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery. Its unique structure allows for interaction with various biological targets, particularly enzymes involved in signaling pathways.

Enzyme Modulation

This compound has been shown to modulate the activity of several key enzymes:

  • Kinases: The compound acts as an inhibitor for specific kinases, influencing phosphorylation processes critical for cell signaling.
  • Phosphatases: It also interacts with phosphatases, further affecting cellular signaling pathways.

These interactions can lead to significant alterations in cellular functions, including proliferation and differentiation.

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • Cell Signaling Pathways: It modulates pathways such as MAPK/ERK, which are crucial for cell growth and survival.
  • Gene Expression: The compound has been observed to affect gene expression profiles, potentially leading to altered metabolic states within cells.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of related pyrazole derivatives. For instance:

  • Compounds structurally similar to this compound demonstrated significant inhibition of COX-1 and COX-2 enzymes, with IC50 values comparable to established anti-inflammatory drugs like diclofenac .
CompoundIC50 (μg/mL)Target Enzyme
This compoundTBDTBD
Diclofenac54.65COX-1/COX-2

Antitumor Activity

Emerging data suggest that pyrazolo[4,3-b]pyridine derivatives may exhibit antitumor properties. In xenograft models, compounds with similar scaffolds have shown promising results in reducing tumor growth without significant hepatotoxicity . This indicates potential for development as cancer therapeutics.

Case Studies and Research Findings

  • Inhibition Studies:
    A series of studies evaluated the inhibition of kinases by this compound. Results indicated effective inhibition leading to altered cellular responses in cancer cell lines.
  • Analgesic Properties:
    Related compounds demonstrated potent analgesic effects in vivo, suggesting that this class of compounds could be developed for pain management therapies .

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H NMR (e.g., δ 11.66 ppm for NH2_2) and 13^{13}C NMR (e.g., δ 157 ppm for pyridine carbons) confirm substituent positions .
  • UV/IR spectroscopy : Absorbance peaks near 270 nm (π→π* transitions) and IR bands at 3300–3400 cm1^{-1} (NH stretching) validate the core structure .
  • X-ray crystallography : Resolves regiochemical ambiguities, as demonstrated for related pyrazolo[4,3-b]pyridines .

What preclinical models are used to evaluate pharmacokinetics and safety?

Q. Advanced

  • In vivo PK studies : Rodent and non-rodent models (e.g., rats, dogs) assess bioavailability, half-life, and clearance. For VU0418506 (a derivative), plasma protein binding and CYP450 inhibition were tested to ensure CNS penetration .
  • Safety profiling : Acute toxicity studies in three species (e.g., NOAEL determination) and genotoxicity assays (Ames test) are critical for IND-enabling data .

How does the trifluoromethyl group influence biological activity and physicochemical properties?

Q. Advanced

  • Lipophilicity : The CF3_3 group enhances logP (~2.5), improving blood-brain barrier penetration for CNS targets like mGlu4 .
  • Metabolic stability : CF3_3 reduces oxidative metabolism, as shown by extended half-life in microsomal assays compared to non-fluorinated analogs .
  • Target affinity : In mGlu4 PAMs, CF3_3 at position 5 increases potency (EC50_{50} = 60 nM) by stabilizing hydrophobic interactions in the allosteric pocket .

What strategies address selectivity challenges for mGlu4 over related receptors?

Q. Advanced

  • Molecular docking : Use homology models of mGlu4’s Venus flytrap domain to identify residues (e.g., Leu-242) critical for selective binding .
  • Functional assays : Compare cAMP modulation in mGlu4 vs. mGlu5/7 transfected HEK293 cells to rule off-target effects .
  • SAR studies : Introduce bulkier substituents (e.g., 3-chloro-4-fluorophenyl) to exploit steric differences among mGlu subtypes .

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure .
  • Storage : Store at –20°C under inert gas (N2_2) to prevent hydrolysis of the trifluoromethyl group .
  • Waste disposal : Incinerate via EPA guidelines for halogenated compounds (CAS-dependent protocols) .

How can researchers resolve contradictions in biological activity data across studies?

Q. Advanced

  • Assay standardization : Validate cell lines (e.g., consistent mGlu4 expression levels in HEK293) and use reference agonists (e.g., L-AP4) as internal controls .
  • Data triangulation : Combine functional assays (calcium flux), binding studies (radioligand displacement), and in silico simulations to confirm target engagement .
  • Batch analysis : Test multiple synthetic batches to rule out impurity-driven artifacts (e.g., residual Pd in cross-coupled derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
Reactant of Route 2
5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine

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